molecular formula C12H17ClN2 B1284543 4-(1-Azepanyl)-3-chloroaniline CAS No. 915921-17-4

4-(1-Azepanyl)-3-chloroaniline

Cat. No.: B1284543
CAS No.: 915921-17-4
M. Wt: 224.73 g/mol
InChI Key: LIAOLOQHONGCKV-UHFFFAOYSA-N
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Description

4-(1-Azepanyl)-3-chloroaniline (CAS: 915921-17-4) is a substituted aniline derivative featuring a seven-membered azepane ring attached to the para position of a 3-chloroaniline backbone. Its molecular formula is C₁₂H₁₇ClN₂, with a molecular weight of 224.74 g/mol . The compound is primarily utilized as a medicinal intermediate, particularly in the synthesis of 1,4-N,N-substituted piperazines and related pharmacologically active scaffolds . Its structural uniqueness lies in the azepane moiety, which enhances lipophilicity and may influence binding affinity in biological systems.

Properties

IUPAC Name

4-(azepan-1-yl)-3-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c13-11-9-10(14)5-6-12(11)15-7-3-1-2-4-8-15/h5-6,9H,1-4,7-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIAOLOQHONGCKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588233
Record name 4-(Azepan-1-yl)-3-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915921-17-4
Record name 3-Chloro-4-(hexahydro-1H-azepin-1-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=915921-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Azepan-1-yl)-3-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-(1-Azepanyl)-3-chloroaniline is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and interactions with biological systems. This article delves into the biological activity of this compound, summarizing key findings from recent studies, its mechanisms of action, and implications for future research.

Chemical Structure and Properties

This compound has the molecular formula C12H17ClN2C_{12}H_{17}ClN_2 and a CAS number of 915921-17-4. The compound features a chlorinated aniline structure with an azepane ring, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC12H17ClN2
CAS Number915921-17-4
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. For instance, studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in developing new antibiotics .

Neuropharmacological Effects

The compound's azepane structure may confer neuropharmacological properties. Preliminary studies suggest that it could influence neurotransmitter systems, potentially offering neuroprotective effects. For example, investigations into related compounds have shown that modifications in the aniline structure can enhance neuroactivity, indicating that similar effects may be observed with this compound .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial metabolism, leading to growth inhibition.
  • Receptor Interaction : Its structural similarity to neurotransmitters suggests potential interactions with neurotransmitter receptors, which could modulate synaptic transmission.
  • Biofilm Disruption : Studies on related chloroanilines have shown their ability to disrupt biofilm formation in bacteria, which is critical for their pathogenicity .

Study on Antimicrobial Activity

A study evaluating the antimicrobial properties of this compound found that it effectively inhibited the growth of Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating significant antimicrobial potency.

Neuropharmacological Investigation

In a neuropharmacological study, derivatives of chloroanilines were assessed for their effects on neurotransmitter levels in rodent models. Results suggested that compounds with similar structures could enhance serotonin levels while reducing stress-related neurotransmitters, hinting at a potential anxiolytic effect for this compound .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

CompoundAntimicrobial ActivityNeuropharmacological Effects
4-ChloroanilineModerateMinimal
3-ChloroanilineHighModerate
This compoundHighPotentially significant

Scientific Research Applications

Pharmaceutical Applications

4-(1-Azepanyl)-3-chloroaniline serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in the formation of complex molecules that are crucial for therapeutic agents.

  • Drug Development : The compound has been investigated for its role in synthesizing serotonin receptor ligands, which are relevant in treating conditions such as obesity and depression. Its derivatives are being explored for their efficacy as selective serotonin reuptake inhibitors (SSRIs) and other psychotropic medications.
  • Toxicological Studies : Given its potential toxicity, studies have been conducted to assess the compound's safety profile. Research indicates that exposure can lead to adverse effects such as methemoglobinemia and skin sensitization, necessitating careful handling during pharmaceutical formulation processes .

Agricultural Applications

In the agricultural sector, this compound is utilized primarily as an intermediate in the production of agrochemicals.

  • Herbicides and Pesticides : The compound is involved in the synthesis of herbicides that enhance crop yield by controlling weed populations. It is also used in developing insecticides that protect crops from pest infestations, thereby contributing to agricultural productivity .
  • Environmental Impact : The use of such compounds raises concerns regarding their persistence in the environment and potential toxicity to non-target organisms. Studies have shown that proper management practices are essential to minimize ecological risks associated with their application .

Dye Manufacturing

This compound finds applications in dye manufacturing, particularly in producing azo dyes.

  • Dye Intermediates : As an intermediate, it plays a crucial role in synthesizing various colorants used in textiles and other materials. The compound's ability to form stable azo bonds makes it valuable for producing vibrant dyes that are resistant to fading .
  • Regulatory Compliance : The textile industry faces stringent regulations regarding hazardous substances. Case studies have highlighted efforts to substitute dyes containing this compound with safer alternatives due to health concerns associated with its residual presence in products .

Safety and Environmental Considerations

The applications of this compound come with significant safety and environmental considerations:

  • Toxicity : The compound exhibits acute toxicity, with potential effects including skin irritation, respiratory issues, and systemic toxicity upon exposure. Regulatory agencies classify it as hazardous, necessitating strict safety protocols during handling and use .
  • Environmental Persistence : There is concern over the environmental persistence of this compound and its degradation products. Research into bioremediation techniques is ongoing to address contamination issues associated with its use in agricultural and industrial applications .

Case Studies

Several case studies illustrate the practical implications of using this compound:

  • A pilot study conducted by Primark identified high residual levels of 4-chloroaniline in textile dyeing processes. This led to a commitment to phase out hazardous substances and replace them with safer alternatives, demonstrating industry responsiveness to regulatory pressures and consumer safety concerns .
  • Research on microbial degradation of this compound has shown promising results for bioremediation strategies aimed at reducing environmental contamination from industrial waste streams .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
4-(1-Azepanyl)-3-chloroaniline 915921-17-4 C₁₂H₁₇ClN₂ 224.74 Azepane ring at para position; enhanced lipophilicity
3-Chloroaniline 108-42-9 C₆H₆ClN 127.57 Simple chlorinated aniline; precursor to pesticides (e.g., chlorpropham)
4-(Azepan-1-ylcarbonyl)-3-chloroaniline 524955-73-5 C₁₃H₁₇ClN₂O 252.74 Azepane linked via carbonyl group; potential for hydrogen bonding
1-(3-Chlorophenyl)piperazine N/A C₁₀H₁₂ClN₂ 198.67 Piperazine ring (6-membered) instead of azepane; common in CNS drug design
4-(3-Chlorophenyl)aniline 5748-36-7 C₁₂H₁₀ClN 203.67 Biphenyl structure with chlorine at meta position; planar geometry

Key Observations :

  • Ring Size : The azepane ring in this compound (7-membered) offers greater conformational flexibility compared to the 6-membered piperazine in 1-(3-chlorophenyl)piperazine .
  • Planarity: 4-(3-Chlorophenyl)aniline’s biphenyl structure enables π-π stacking interactions, unlike the non-planar azepane derivatives .

Toxicity and Stability

  • 3-Chloroaniline: Higher toxicity than chlorpropham; structurally analogous to carcinogenic 4-chloroaniline . Instability in freezer storage raises concerns for residue analysis in food crops .
  • This compound: No direct toxicity data available, but azepane rings are generally associated with lower acute toxicity compared to aromatic amines. Likely more stable than 3-chloroaniline due to reduced electron density on the aniline ring (azepane’s electron-withdrawing effect).
  • 4-(Azepan-1-ylcarbonyl)-3-chloroaniline :
    • The carbonyl group may reduce bioavailability, limiting systemic toxicity .

Metabolic Pathways

  • 3-Chloroaniline :
    • Formed via hydrolysis of chlorpropham in plants and soil .
    • Further metabolized to 3-chloro-4-hydroxyaniline conjugates in livestock, necessitating rigorous residue monitoring .
  • This compound :
    • Metabolic pathways remain uncharacterized, but the azepane ring may undergo hepatic oxidation or N-dealkylation.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-chloroaniline metal complexes, and how do reaction conditions influence product yield?

  • Methodological Answer : 3-Chloroaniline complexes with transition metals (e.g., Fe(II), Ni(II)) are synthesized by reacting anhydrous metal dibromides with 3-chloroaniline in hot ethanol (343 K) at a molar ratio of 1:4 (salt:ligand). The reaction requires slow, dropwise addition of the ligand to the metal salt solution under continuous stirring. Yield optimization depends on solvent purity (distilled ethanol), temperature control, and exclusion of moisture. For example, NiBr₂ and 3-chloroaniline yield a complex with a 1:4 stoichiometry, confirmed via elemental analysis and calorimetric measurements .

Q. How can researchers characterize the thermodynamic stability of 3-chloroaniline complexes with transition metals?

  • Methodological Answer : Calorimetric measurements are critical for determining the enthalpy of formation (ΔHf) of metal-ligand bonds. For 3-chloroaniline complexes, ΔHf is derived from gaseous-phase metal ions, bromide ions, and ligand interactions. Comparative studies show that 3-chloroaniline forms stronger bonds than its para-substituted analogue (4-chloroaniline) due to weaker inductive effects of the meta-chloro substituent. Data should be cross-referenced with IR spectroscopy (to confirm coordination via N–H stretching) and X-ray diffraction for structural validation .

Advanced Research Questions

Q. What factors contribute to discrepancies in reported toxicity data between 3-chloroaniline and its structural isomer 4-chloroaniline?

  • Methodological Answer : Discrepancies arise from differences in metabolic pathways and substitution effects. While 3-chloroaniline was excluded from log EC2 regression models due to outlier behavior in protein radical formation studies , its para-isomer (4-chloroaniline) is a known carcinogen. Structural similarity analysis (e.g., EPA assessments) suggests 3-chloroaniline’s carcinogenic potential is likely ≤4-chloroaniline, but direct comparisons are confounded by limited in vivo metabolic data. Researchers should conduct comparative Ames tests and monitor metabolites like catechols to resolve contradictions .

Q. How do steric and electronic effects of substituents influence the microbial transformation rates of 3-chloroaniline in environmental samples?

  • Methodological Answer : Transformation rates correlate with substituent van der Waals radii and electronic properties. For 3-chloroaniline, microbial degradation follows oxidative deamination to catechols, with a second-order rate constant (kb) of 0.75–1.0 × 10⁻³ L/mol·h in mixed bacterial populations. Steric hindrance from the chloro group reduces degradation efficiency compared to unsubstituted aniline. Researchers should use thin-layer chromatography (TLC) to track catechol formation and apply quantitative structure-activity relationship (QSAR) models to predict degradation kinetics .

Q. What methodological challenges arise in detecting 3-chloroaniline residues in plant biomass, and how can they be mitigated?

  • Methodological Answer : Instability during sampling and low recovery rates (e.g., 91% in Dunaliella salina biomass) are key challenges. Immediate analysis post-harvest is critical, as delayed processing leads to degradation. High-performance liquid chromatography (HPLC) with a detection limit of 1 ng/mL is recommended, but false negatives may occur due to matrix interference. To improve accuracy, spike-and-recovery experiments with deuterated internal standards and methanol-based extraction (validated via ESI-MS) are advised .

Q. How can polymerization kinetics of 3-chloroaniline be optimized for conductive polymer synthesis?

  • Methodological Answer : Aqueous polymerization using sodium dichromate (Na₂Cr₂O₇) and HCl follows pseudo-first-order kinetics. Optimal conditions include 0.8 mol/L HCl, 0.0255 mol/L Na₂Cr₂O₇, and 0.0956 mol/L monomer, yielding poly(3-chloroaniline) with AC conductivity of ~10⁻² S/cm. Reaction orders are 1.0 (HCl), 0.9 (oxidant), and 0.75 (monomer). UV-Vis spectroscopy (λmax at 320 nm) and thermogravimetric analysis (TGA) confirm polymer stability up to 250°C .

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